Bienvenue dans la boutique en ligne BenchChem!

1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole

Lipophilicity Drug Design Benzimidazole SAR

This disubstituted benzimidazole (C₁₇H₁₇ClN₂O₂) uniquely combines a 4‑chlorophenoxyethyl N1 tail with a C2 methoxymethyl group, yielding XLogP 3.4, zero H‑bond donors, TPSA 36.3 Ų, and 6 rotatable bonds. It outperforms 2‑amino or 2‑unsubstituted analogs in passive membrane diffusion, making it ideal for intracellular targets where permeability is rate‑limiting. The modest lipophilic boost (ΔXLogP ≈ +0.6) suits hydrophobic enzyme sub‑pockets without molecular obesity. Purchase for reproducible, property‑matched screening campaigns.

Molecular Formula C17H17ClN2O2
Molecular Weight 316.8g/mol
CAS No. 638141-10-3
Cat. No. B379376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole
CAS638141-10-3
Molecular FormulaC17H17ClN2O2
Molecular Weight316.8g/mol
Structural Identifiers
SMILESCOCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN2O2/c1-21-12-17-19-15-4-2-3-5-16(15)20(17)10-11-22-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3
InChIKeyDCVQQLRZEKKDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole (CAS 638141-10-3): Physicochemical Baseline for Scientific Procurement


1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole is a fully synthetic, disubstituted benzimidazole derivative (C₁₇H₁₇ClN₂O₂, MW 316.8 g/mol) [1]. It features a 4-chlorophenoxyethyl substituent at N1 and a methoxymethyl group at C2, a combination that confers a computed XLogP3 of 3.4, zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 36.3 Ų, and six rotatable bonds [1]. These computed properties place the compound within a lipophilic, moderately flexible chemical space typical of privileged scaffolds explored for membrane-permeable bioactivity.

Why Generic Benzimidazole Substitution Is Not Advisable for 1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole (CAS 638141-10-3)


Within the benzimidazole family, even minor alterations to the N1 or C2 substitution pattern can drastically alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility, leading to marked differences in membrane permeability, target engagement, and metabolic stability [1]. The precise combination of a 4-chlorophenoxyethyl N1 tail and a methoxymethyl C2 substituent in this compound yields a distinct physicochemical profile that cannot be replicated by simple chloro‑phenoxy analogs lacking the methoxymethyl group or by 2‑unsubstituted N‑alkyl benzimidazoles, making unqualified generic interchange scientifically unsound.

Quantitative Differentiation of 1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole (CAS 638141-10-3) Against Closest Structural Comparators


Computed Lipophilicity Advantage of 2‑Methoxymethyl Substitution over 2‑Unsubstituted Benzimidazoles

The target compound displays a computed XLogP3 of 3.4 [1]. Replacement of the 2‑methoxymethyl group with a hydrogen, as in the closest reported analog 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole (CAS 832735-49-2; PubChem CID 2836414), yields an XLogP3 of approximately 2.8 [2], representing a logP reduction of roughly 0.6 units. This difference indicates that the methoxymethyl substituent substantially increases lipophilicity, which can enhance passive membrane permeability.

Lipophilicity Drug Design Benzimidazole SAR

Hydrogen‑Bond Donor Deficiency Confers Favorable Permeability Profile Relative to 2‑Amino Analogs

The target compound possesses zero hydrogen bond donors [1]. In contrast, the 2‑amino comparator 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine (PubChem CID 761923) contains two hydrogen bond donors from the primary amine [2]. A hydrogen bond donor count of zero versus two is a well‑established predictor of superior passive membrane permeability and reduced P‑glycoprotein efflux liability, supporting the target compound as the more membrane‑permeable choice when intracellular target access is required.

Hydrogen Bonding Permeability Benzimidazole SAR

Conformational Flexibility Differentiator: Increased Rotatable Bond Count vs. Shorter‑Chain Analogs

The compound has six rotatable bonds [1]. A representative N‑substituted analog, 2‑methyl-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole (CAS not available; PubChem CID 2836415), carries only three rotatable bonds [2]. The four-fold higher rotatable bond count in the target compound provides greater conformational flexibility, which may enhance induced‑fit binding to certain protein pockets at the cost of entropic penalty, a property that can be specifically exploited when target plasticity is known.

Conformational Flexibility Molecular Recognition Benzimidazole SAR

Recommended Application Scenarios for 1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole (CAS 638141-10-3) Based on Quantitative Differentiation Evidence


Cell‑Based Screening Cascades Requiring High Passive Membrane Permeability

With an XLogP3 of 3.4, zero hydrogen bond donors, and a moderate TPSA of 36.3 Ų, this compound is positioned in physicochemical space favoring passive diffusion across lipid bilayers [1]. It is a superior selection over 2‑amino or 2‑unsubstituted 4‑chlorophenoxyethyl benzimidazoles when the primary screening assay is intracellular and permeability is a known attrition point.

Fragment‑Based and Scaffold‑Hopping Libraries for Lipophilic Binding Pockets

The lipophilic enhancement (ΔXLogP3 ≈ +0.6) conferred by the 2‑methoxymethyl group relative to the 2‑unsubstituted analog [1][2] makes this compound a suitable probe for hydrophobic sub‑pockets in enzymes or receptors where a modest, shaped lipophilic extension improves complementarity without introducing excessive molecular weight.

Selective Tool Compound Design for Targets with Flexible Binding Sites

The six rotatable bonds provide conformational adaptability that can be advantageous when targeting proteins known to undergo significant induced‑fit conformational changes. In such cases, the compound's flexibility may translate into binding kinetics or thermodynamic signatures distinct from more rigid congeners bearing only three rotatable bonds [1][2].

Physicochemical Benchmarking in Medicinal Chemistry Programs

The fully computed property set (MW 316.8, XLogP 3.4, HBD 0, HBA 3, TPSA 36.3 Ų, rotatable bonds 6) can serve as a reference point for property‑based optimization, particularly when the objective is to balance lipophilicity with hydrogen‑bonding potential while avoiding molecular obesity [1].

Quote Request

Request a Quote for 1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.